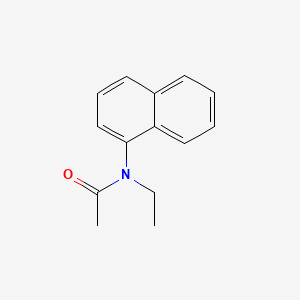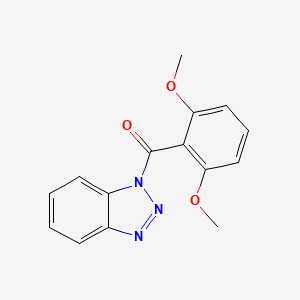![molecular formula C18H20N4O2 B5748615 N-[2-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B5748615.png)
N-[2-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine, also known as BTEA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BTEA is a triazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of N-[2-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells and microorganisms. N-[2-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine has been found to target the cell wall and membrane of microorganisms, leading to their death. In cancer cells, N-[2-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine has been found to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
N-[2-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine has been found to exhibit various biochemical and physiological effects, including the inhibition of DNA synthesis, inhibition of RNA synthesis, and inhibition of protein synthesis. N-[2-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine has also been found to induce oxidative stress and activate various signaling pathways that are involved in cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, N-[2-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine also has some limitations, including its limited solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on N-[2-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine, including the development of new synthetic methods to improve its yield and purity, the investigation of its potential applications in drug development, and the exploration of its mechanism of action and biochemical and physiological effects. N-[2-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine can also be used in the synthesis of various materials, and its potential applications in material science can be further explored.
Métodos De Síntesis
N-[2-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine can be synthesized using various methods, including the one-pot synthesis method, which involves the reaction of 2-(benzyloxy)-3-ethoxybenzaldehyde with 4-amino-1,2,4-triazole in the presence of a catalyst. Another method involves the reaction of 2-(benzyloxy)-3-ethoxybenzaldehyde with hydrazine hydrate, followed by the reaction with sodium azide to obtain N-[2-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine.
Aplicaciones Científicas De Investigación
N-[2-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. N-[2-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine has been found to exhibit potent antifungal, antibacterial, and anticancer activities, making it a promising candidate for drug development. N-[2-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine has also been used in the synthesis of various materials, including nanoparticles and polymers.
Propiedades
IUPAC Name |
N-[(3-ethoxy-2-phenylmethoxyphenyl)methyl]-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-2-23-17-10-6-9-16(11-21-22-13-19-20-14-22)18(17)24-12-15-7-4-3-5-8-15/h3-10,13-14,21H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWFDJIBROFYTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC2=CC=CC=C2)CNN3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-chloro-6-nitrobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5748533.png)




![4-methoxy-N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}benzamide](/img/structure/B5748565.png)
![5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5748571.png)

![ethyl 3-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5748581.png)



![N-[2-(4-fluorophenyl)ethyl]-3-methyl-2-nitrobenzamide](/img/structure/B5748611.png)
